4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
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Overview
Description
4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a tert-butylimidazo[1,2-b]pyridazine moiety
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Result of Action
The effectiveness of similar compounds has been evaluated based on their inhibitory concentrations (ic50 and ic90) against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones under basic conditions.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides.
Coupling with Piperidine: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with piperidine, typically through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions, using reagents like alkyl halides or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine may be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its imidazo[1,2-b]pyridazine core is a common motif in many bioactive molecules, suggesting possible applications in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
- 4-benzyl-1-{2-ethylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
- 4-benzyl-1-{2-isopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
Uniqueness
Compared to these similar compounds, 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is unique due to the presence of the tert-butyl group, which can significantly influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-23(2,3)20-16-27-21(24-20)10-9-19(25-27)22(28)26-13-11-18(12-14-26)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGHKOQRAQCWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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